Chondrosine

Description

Properties

CAS No. |

499-14-9 |

|---|---|

Molecular Formula |

C12H21NO11 |

Molecular Weight |

355.29 g/mol |

IUPAC Name |

6-(2-amino-4,5,6-trihydroxy-1-oxohexan-3-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C12H21NO11/c13-3(1-14)9(5(17)4(16)2-15)23-12-8(20)6(18)7(19)10(24-12)11(21)22/h1,3-10,12,15-20H,2,13H2,(H,21,22) |

InChI Key |

WNWNYJSOBYTXFA-UHFFFAOYSA-N |

SMILES |

C(C(C(C(C(C=O)N)OC1C(C(C(C(O1)C(=O)O)O)O)O)O)O)O |

Isomeric SMILES |

C([C@H]([C@@H]([C@@H]([C@H](C=O)N)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)O)O)O |

Canonical SMILES |

C(C(C(C(C(C=O)N)OC1C(C(C(C(O1)C(=O)O)O)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Chemical Architecture of Chondrosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the chemical structure, properties, and relevant experimental methodologies pertaining to Chondrosine. As the fundamental repeating unit of chondroitin (B13769445) sulfate (B86663), a critical glycosaminoglycan in connective tissues, a thorough understanding of this compound is paramount for research in osteoarthritis, tissue engineering, and other related biomedical fields.

Chemical Identity and Structure

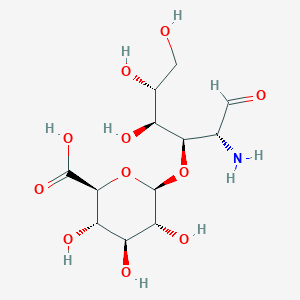

This compound is a disaccharide composed of a D-glucuronic acid molecule linked to a D-galactosamine molecule.[1][2] Specifically, it is defined as 2-amino-2-deoxy-3-O-(β-D-glucopyranuronosyl)-D-galactose.[1][2][3] The linkage between the two monosaccharide units is a β(1→3) glycosidic bond. In its natural context, this compound forms the backbone of chondroitin sulfate chains through subsequent polymerization.[1] X-ray crystallography studies have confirmed the zwitter-ionic character of the molecule in its crystalline monohydrate form.[4]

The IUPAC name for this compound is (2S,3S,4S,5R,6R)-6-[(2R,3R,4S,5R)-2-amino-4,5,6-trihydroxy-1-oxohexan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid.[3]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below, compiled from various chemical databases and literature.

| Property | Value | Source |

| Chemical Formula | C₁₂H₂₁NO₁₁ | PubChem[3], DrugFuture[1] |

| Molecular Weight | 355.30 g/mol | PubChem[3], DrugFuture[1] |

| Monoisotopic Mass | 355.11146049 Da | PubChem[3] |

| CAS Number | 499-14-9 | PubChem[3], DrugFuture[1] |

| Percent Composition | C: 40.57%, H: 5.96%, N: 3.94%, O: 49.53% | DrugFuture[1] |

| Optical Rotation | [α]D²⁴ +40° (c=0.05 in 0.05 M HCl) | DrugFuture[1] |

| [α]D²⁰ +39° (in water) | DrugFuture[1] | |

| Physical Form | Crystals from aqueous ethanol | DrugFuture[1] |

Experimental Protocols

The isolation of this compound and its derivatives is typically achieved through the enzymatic degradation of chondroitin sulfate, its parent polysaccharide. The following protocol outlines a general methodology for the enzymatic digestion and subsequent analysis of the resulting disaccharides.

Enzymatic Digestion of Chondroitin Sulfate

Objective: To depolymerize chondroitin sulfate into its constituent disaccharides using Chondroitinase ABC.

Materials:

-

Chondroitin sulfate (from a desired source, e.g., bovine trachea, shark cartilage)

-

Chondroitinase ABC (from Proteus vulgaris)

-

Tris-acetate buffer (e.g., 50 mM Tris, 50 mM sodium acetate (B1210297), pH 8.0)

-

Bovine Serum Albumin (BSA)

-

Protease inhibitors (e.g., PMSF)

-

Centrifuge

-

Incubator or water bath at 37°C

Procedure:

-

Prepare a digestion buffer consisting of 50 mM Tris-HCl, 50 mM sodium acetate, and 100 µg/ml BSA, adjusted to pH 8.0. Add protease inhibitors as needed.

-

Dissolve the chondroitin sulfate substrate in the digestion buffer to a desired concentration (e.g., 0.5% w/v).

-

Reconstitute Chondroitinase ABC in a suitable buffer (e.g., 20 mM Tris-HCl, pH 8.0) immediately before use to a working concentration (e.g., 0.06 - 0.10 units/ml).

-

Add the Chondroitinase ABC solution to the chondroitin sulfate solution. The enzyme-to-substrate ratio may need to be optimized but a common starting point is 15 mU of enzyme per 50 µl of substrate solution.

-

Incubate the reaction mixture at 37°C for a sufficient duration to ensure complete digestion (e.g., 2 to 48 hours). The progress of the reaction can be monitored by the increase in UV absorbance at 232 nm, which is characteristic of the unsaturated uronic acid formed at the non-reducing end of the product disaccharides.

-

Terminate the reaction by heat inactivation (e.g., boiling for 5-10 minutes) or by adding a denaturing agent.

-

Centrifuge the digest to pellet any insoluble material. The supernatant, containing the disaccharide products, is collected for purification and analysis.

Purification and Analysis by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify the disaccharides produced from the enzymatic digestion.

Materials:

-

Enzymatic digest from section 3.1

-

HPLC system with a UV detector

-

Anion-exchange or amino-cyano HPLC column (e.g., Whatman Partisil-10 PAC)

-

Mobile phase solvents (e.g., acetonitrile, methanol, ammonium (B1175870) acetate or sodium phosphate (B84403) buffers)

-

Disaccharide standards (e.g., unsaturated chondro-disaccharides)

Procedure:

-

Filter the supernatant from the enzymatic digest through a 0.22 µm or 0.45 µm filter to remove any particulate matter.

-

Prepare the mobile phase. A common system for separating chondroitin sulfate disaccharides involves a gradient of acetonitrile/methanol/ammonium acetate.

-

Equilibrate the HPLC column with the initial mobile phase conditions.

-

Inject the filtered sample onto the HPLC column.

-

Elute the disaccharides using a defined gradient program. The specific gradient will depend on the column and the specific disaccharides being separated.

-

Monitor the elution of the disaccharides by measuring the UV absorbance at 232 nm.

-

Identify and quantify the peaks by comparing their retention times and peak areas to those of known disaccharide standards.

Visualization of Experimental Workflow

The following diagram illustrates the enzymatic workflow for the production of this compound derivatives from Chondroitin Sulfate.

Caption: Workflow for enzymatic degradation of Chondroitin Sulfate.

References

- 1. Analysis of polysulfated chondroitin disaccharides by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enzymatic Methods for the Determination of Small Quantities of Isomeric Chondroitin Sulfates | Scilit [scilit.com]

- 3. Enzymatic methods for the determination of small quantities of isomeric chondroitin sulfates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Chondrosine: A Technical Guide to its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chondrosine, a fundamental disaccharide unit of chondroitin (B13769445) sulfate (B86663), holds significant interest in the fields of glycobiology and drug development. This technical guide provides a comprehensive overview of the discovery, isolation, and detailed characterization of this compound. It includes summaries of its physicochemical properties, detailed experimental protocols for its isolation and synthesis, and an exploration of its biological activities and associated signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of this important biomolecule.

Introduction

This compound is a disaccharide composed of D-glucuronic acid and N-acetyl-D-galactosamine. It forms the repeating structural unit of chondroitin sulfate, a major glycosaminoglycan (GAG) component of the extracellular matrix in various connective tissues, particularly cartilage.[1] The structure and sulfation patterns of chondroitin sulfate chains play crucial roles in a multitude of biological processes, and the study of its fundamental building block, this compound, is essential for understanding these functions. This guide delves into the technical aspects of this compound, from its historical discovery to modern analytical techniques and its emerging biological significance.

Physicochemical Properties

This compound is a well-characterized molecule with defined physical and chemical properties. A summary of these properties is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₂H₂₁NO₁₁ | [2] |

| Molecular Weight | 373.31 g/mol (monohydrate) | [2] |

| CAS Number | 499-14-9 | [2] |

| Appearance | Crystalline solid | [3] |

| Solubility | Soluble in water | [3] |

Experimental Protocols

Isolation of this compound from Chondroitin Sulfate

This compound is typically isolated from the acid hydrolysis of chondroitin sulfate. The following protocol is a generalized procedure based on established methods.

Materials:

-

Chondroitin sulfate (from bovine or shark cartilage)

-

Hydrochloric acid (HCl), 1 M

-

Sodium hydroxide (B78521) (NaOH), 5 M

-

Dowex 50W-X8 resin (H+ form)

-

Anion-exchange chromatography column

-

Deionized water

-

Rotary evaporator

-

Lyophilizer

Procedure:

-

Acid Hydrolysis: Dissolve 50 mg of chondroitin sulfate in 0.5 mL of 1 M HCl.[3]

-

Heat the solution at 100°C for 8 hours with constant stirring to hydrolyze the glycosidic bonds.[3]

-

Neutralization: Cool the solution and neutralize it with 5 M NaOH to a pH of approximately 7.0.[3]

-

Cation Exchange Chromatography: Apply the neutralized hydrolysate to a Dowex 50W-X8 column (H+ form) to remove cations. Elute with deionized water.

-

Anion Exchange Chromatography: The eluate from the previous step is then subjected to anion-exchange chromatography to separate the acidic sugars. The specific gradient and buffer system will depend on the chosen resin and column size.

-

Fraction Collection and Analysis: Collect fractions and analyze them for the presence of this compound using a suitable method, such as high-performance liquid chromatography (HPLC).

-

Desalting and Lyophilization: Pool the fractions containing pure this compound, desalt if necessary, and lyophilize to obtain a dry powder.

Chemical Synthesis of this compound

The chemical synthesis of this compound is a multi-step process that requires expertise in carbohydrate chemistry. A generalized synthetic route is outlined below, based on the principles of glycosylation reactions.

Starting Materials:

-

Appropriately protected D-galactosamine derivative (glycosyl acceptor)

-

Appropriately protected D-glucuronic acid derivative (glycosyl donor)

-

Coupling reagents (e.g., N-iodosuccinimide (NIS) and triflic acid (TfOH))

-

Solvents (e.g., dichloromethane)

-

Deprotection reagents

General Synthetic Steps:

-

Preparation of Building Blocks: Synthesize or procure suitably protected monosaccharide building blocks of D-galactosamine and D-glucuronic acid. The choice of protecting groups is critical for controlling stereochemistry and regioselectivity.

-

Glycosylation: Couple the glucuronic acid donor to the galactosamine acceptor in the presence of a promoter system (e.g., NIS/TfOH) at low temperatures.[4]

-

Purification: Purify the resulting disaccharide using column chromatography.

-

Deprotection: Remove all protecting groups in a series of deprotection steps to yield the final this compound product.

-

Characterization: Confirm the structure and purity of the synthesized this compound using NMR and mass spectrometry.

Biological Activity and Signaling Pathways

While much of the research has focused on the biological activities of the larger chondroitin sulfate polymer, studies on this compound itself are emerging.

Quantitative Data on Biological Activity

| Biological Activity | Assay | Results | Reference |

| Anti-inflammatory | Inhibition of NO production in LPS-stimulated RAW264.7 macrophages | IC50 values for related disaccharides suggest potential activity. | |

| Chondrocyte Proliferation | CCK-8 assay on human chondrocytes | Chondroitin sulfate, the polymer of this compound, has been shown to increase chondrocyte proliferation. | [5] |

| Matrix Synthesis | Glycosaminoglycan (GAG) assay | Chondroitin sulfate stimulates GAG production in cultured chondrocytes. | [6] |

Signaling Pathways

The direct signaling pathways modulated by this compound are not yet fully elucidated. However, based on the known roles of chondroitin sulfate and the general mechanisms of chondrocyte regulation, several pathways are of interest.

-

NF-κB Pathway: Chondroitin sulfate has been shown to exert anti-inflammatory effects by inhibiting the nuclear translocation of NF-κB.[7] It is plausible that this compound, as a constituent of chondroitin sulfate, may contribute to this activity.

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) signaling cascade is involved in chondrocyte proliferation and differentiation.[8] The effects of this compound on this pathway warrant further investigation.

-

SOX9 and RUNX2 Regulation: SOX9 is a master transcription factor for chondrogenesis, while RUNX2 is a key regulator of chondrocyte hypertrophy and osteogenesis.[9][10] The influence of this compound on the expression and activity of these critical transcription factors is a key area for future research.

References

- 1. Item - 1H-NMR and 13C-NMR chemical shift data of compounds 1 and 6 (δ in ppm, J in Hz). - Public Library of Science - Figshare [plos.figshare.com]

- 2. 2-Amino-2-deoxy-3-O-(b-D-glucopyranuronosyl)-D-galactopyranose monohydrate | 499-14-9 | OA10113 [biosynth.com]

- 3. WO2015140281A1 - Chondroitin sulphate purification method - Google Patents [patents.google.com]

- 4. Chemical Synthesis of Fucosylated Chondroitin Sulfate Tetrasaccharide with Fucosyl Branch at the 6-OH of GalNAc Residue [mdpi.com]

- 5. Chondroitin Sulfate Enhances Proliferation and Migration via Inducing β-Catenin and Intracellular ROS as Well as Suppressing Metalloproteinases through Akt/NF-ϰB Pathway Inhibition in Human Chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Extracellular Matrix Component Detection - Chondrex, Inc. [chondrex.com]

- 7. Antioxidant, antiinflammatory and neuroprotective actions of chondroitin sulfate and proteoglycans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. SOX9 Regulates Multiple Genes in Chondrocytes, Including Genes Encoding ECM Proteins, ECM Modification Enzymes, Receptors, and Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. SOX9 Governs Differentiation Stage-Specific Gene Expression in Growth Plate Chondrocytes via Direct Concomitant Transactivation and Repression - PMC [pmc.ncbi.nlm.nih.gov]

Chondrosine's Biological Role in Articular Cartilage: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Articular cartilage, the smooth, load-bearing tissue lining the surfaces of diarthrodial joints, is essential for frictionless movement. Its integrity is maintained by a delicate balance between anabolic and catabolic processes orchestrated by chondrocytes, the sole cell type within the cartilage extracellular matrix (ECM). Chondrosine, a disaccharide unit of the major glycosaminoglycan chondroitin (B13769445) sulfate (B86663), is emerging as a key player in cartilage homeostasis. While much of the research has focused on the parent polymer, chondroitin sulfate, evidence suggests that this compound itself may possess unique biological activities relevant to cartilage health and the pathogenesis of osteoarthritis (OA). This technical guide provides an in-depth overview of the current understanding of this compound's biological role in articular cartilage, with a focus on its effects on chondrocyte function, ECM dynamics, and relevant signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for cartilage repair and the management of degenerative joint diseases.

The Biochemistry of this compound in Articular Cartilage

This compound is the fundamental repeating disaccharide unit that polymerizes to form chondroitin sulfate chains. These chains are covalently attached to a core protein to form proteoglycans, such as aggrecan, which are critical for the structure and function of articular cartilage.

2.1 Structure and Composition

This compound consists of D-glucuronic acid linked to N-acetyl-D-galactosamine. The structure and sulfation patterns of these units within the larger chondroitin sulfate polymer can vary, leading to different isomers with potentially distinct biological activities.

2.2 Biosynthesis

The biosynthesis of chondroitin sulfate, and by extension the incorporation of this compound units, is a complex intracellular process occurring in the Golgi apparatus of chondrocytes. It involves a series of enzymatic reactions catalyzed by specific glycosyltransferases and sulfotransferases.

Biological Role of this compound in Articular Cartilage Homeostasis

While direct studies on this compound are limited, research on chondroitin sulfate provides significant insights into the potential roles of its disaccharide components. It is hypothesized that this compound, either as a breakdown product of chondroitin sulfate or through direct administration, can exert biological effects on chondrocytes.

3.1 Anabolic Effects on Chondrocytes

This compound is believed to contribute to the anabolic functions of chondrocytes, promoting the synthesis of essential ECM components. Studies on chondroitin sulfate have shown that it can stimulate the production of both proteoglycans and type II collagen, the primary structural protein in articular cartilage. One study has suggested that orally administered this compound stimulates the incorporation of sulfate into rat cartilage more effectively than intact chondroitin sulfate, indicating a potential for enhanced anabolic activity.[1]

3.2 Anti-Catabolic and Anti-Inflammatory Effects

Chronic inflammation and the upregulation of catabolic enzymes are hallmarks of osteoarthritis. Chondroitin sulfate and its disaccharides have demonstrated anti-inflammatory and anti-catabolic properties. These effects are thought to be mediated, at least in part, by the inhibition of pro-inflammatory signaling pathways and the suppression of matrix-degrading enzymes.

3.2.1 Inhibition of Matrix Metalloproteinases (MMPs)

MMPs, particularly MMP-13, are key enzymes responsible for the degradation of type II collagen in OA. Chondroitin sulfate has been shown to inhibit the expression and activity of MMPs, thereby protecting the cartilage matrix from breakdown.[2][3][4] This effect is likely attributable to the actions of its constituent disaccharides.

3.2.2 Modulation of Inflammatory Signaling Pathways

The NF-κB signaling pathway is a central regulator of inflammation in chondrocytes. Activation of this pathway leads to the production of pro-inflammatory cytokines and catabolic enzymes. Chondroitin sulfate and its disaccharides have been shown to inhibit the nuclear translocation of NF-κB, thus dampening the inflammatory response in chondrocytes.[5]

This compound and Key Signaling Pathways in Chondrocytes

The biological effects of this compound on articular cartilage are mediated through its interaction with various intracellular signaling pathways that govern chondrocyte function, differentiation, and survival.

4.1 NF-κB Signaling Pathway

As mentioned, this compound is implicated in the modulation of the NF-κB pathway. By inhibiting the activation of this pathway, this compound can reduce the expression of inflammatory and catabolic genes in chondrocytes, thereby protecting the cartilage from degradation.

References

- 1. Semiquantitative Analysis of Gene Expression in Cultured Chondrocytes by RT-PCR | Springer Nature Experiments [experiments.springernature.com]

- 2. Integrating Cartilage Explant Culture with Simulated Digestion and Hepatic Biotransformation Refines In Vitro Screening of Joint Care Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A protocol for gene expression analysis of chondrocytes from bovine osteochondral plugs used for biotribological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Measurement of glycosaminoglycan release from cartilage explants - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biosynthesis of Chondroitin Sulfate Leading to Chondrosine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the intricate biochemical processes involved in the biosynthesis of chondroitin (B13769445) sulfate (B86663) (CS), with a specific focus on the enzymatic steps that culminate in the formation of its fundamental, non-sulfated disaccharide unit, chondrosine. Chondroitin sulfate is a vital glycosaminoglycan (GAG) involved in a myriad of biological processes, and understanding its synthesis is crucial for developing novel therapeutic strategies for diseases ranging from osteoarthritis to cancer.

Overview of Chondroitin Sulfate Biosynthesis

Chondroitin sulfate biosynthesis is a complex, multi-step process that occurs primarily in the endoplasmic reticulum (ER) and Golgi apparatus.[1] It can be broadly categorized into three main stages:

-

Synthesis of UDP-Sugar Precursors: The creation of activated monosaccharide donors, UDP-glucuronic acid (UDP-GlcUA) and UDP-N-acetylgalactosamine (UDP-GalNAc), in the cytoplasm.

-

Initiation on a Core Protein: The assembly of a specific tetrasaccharide linkage region covalently attached to a serine residue on a core protein.[1][2]

-

Polymerization/Elongation: The sequential and alternating addition of GlcUA and GalNAc residues to the linkage region, forming the chondroitin backbone, which is a polymer of this compound units.[3]

This guide will detail each of these stages, with an emphasis on the formation of the unsulfated chondroitin polymer. Subsequent sulfation by various sulfotransferases creates the diversity of chondroitin sulfate found in tissues.[1]

Synthesis of UDP-Sugar Precursors

The availability of nucleotide sugar precursors is a critical regulatory point in CS synthesis. These high-energy molecules serve as the monosaccharide donors for the polymerization reactions.

-

UDP-Glucuronic Acid (UDP-GlcUA): Synthesized in the cytoplasm, this precursor is formed from UDP-glucose through the action of UDP-glucose 6-dehydrogenase, which catalyzes a two-fold oxidation of the glucose moiety.

-

UDP-N-acetylgalactosamine (UDP-GalNAc): This precursor is derived from fructose-6-phosphate (B1210287) and involves several enzymatic steps, including the key epimerization of UDP-N-acetylglucosamine (UDP-GlcNAc) by UDP-glucose 4'-epimerase.

These UDP-sugars are actively transported from the cytosol into the lumen of the Golgi apparatus by specific nucleotide sugar transporters.[4][5]

Initiation: Assembly of the Linkage Region

The synthesis of a chondroitin chain does not occur freely but is initiated on specific serine residues within a core protein, forming a proteoglycan.[6][7] This process begins in the ER and continues into the Golgi.[1] A consensus tetrasaccharide linkage region, GlcAβ1-3Galβ1-3Galβ1-4Xylβ1-O-Ser , is universally required.[2][4]

The assembly is a sequential process catalyzed by four distinct glycosyltransferases:

-

Xylosyltransferase (XT): Initiates the entire process by transferring xylose (Xyl) from UDP-Xyl to the serine residue of the core protein.[1][4][8]

-

β-1,4-Galactosyltransferase I (GalT-I): Adds the first galactose (Gal) residue to the xylose.[1][4]

-

β-1,3-Galactosyltransferase II (GalT-II): Adds the second galactose residue.[1][4]

-

β-1,3-Glucuronyltransferase I (GlcAT-I): Completes the linkage region by adding a glucuronic acid (GlcUA) residue.[1][4]

The completion of this linkage tetrasaccharide is the commitment step, after which the chain is directed towards either chondroitin/dermatan sulfate synthesis or heparan sulfate synthesis.[7]

Elongation: Polymerization of this compound Units

The formation of the chondroitin backbone—a polymer of the repeating disaccharide unit [-4)GlcA(β1-3)GalNAc(β1-]-is the final step in creating the structure of this compound.[9] This polymerization is catalyzed by a family of enzymes known as chondroitin synthases (CHSY).[4]

The key enzymes involved possess dual catalytic activities, enabling them to transfer both GlcUA and GalNAc from their respective UDP-sugar donors to the non-reducing end of the growing chain.[3][4][10]

-

Chain Initiation (First GalNAc): The first N-acetylgalactosamine (GalNAc) is transferred to the completed linkage region. This crucial step is catalyzed by a specific N-acetylgalactosaminyl transferase (GalNAcT-I), which is distinct from the enzyme involved in the subsequent elongation.[1]

-

Chain Elongation: The alternating addition of GlcUA and GalNAc is carried out by bifunctional chondroitin synthases (e.g., CHSY1, CHSY3) and requires a chondroitin polymerizing factor (CHPF).[3][4][11] These enzymes form heterodimeric complexes (e.g., CHSY1-CHPF) to achieve processive polymerization.[11] The reaction involves the transfer of GlcUA to the terminal GalNAc, followed by the transfer of GalNAc to the newly added GlcUA.[10][12]

The resulting unsulfated polysaccharide chain is known as chondroitin, which is effectively a polymer of this compound disaccharides.

Caption: Figure 1: Overview of the Chondroitin Sulfate Biosynthesis Pathway.

Experimental Protocols

Investigating the CS biosynthesis pathway requires a combination of enzymatic assays, cellular studies, and advanced analytical techniques.

Protocol 1: In Vitro Chondroitin Polymerase Assay

This assay measures the activity of chondroitin synthase complexes.

Objective: To quantify the incorporation of radiolabeled or fluorescently-tagged monosaccharides into a growing chondroitin chain using an acceptor molecule.

Methodology:

-

Enzyme Source: Prepare cell lysates or purified recombinant chondroitin synthase (e.g., CHSY1) and chondroitin polymerizing factor (e.g., CHPF) from an expression system (e.g., COS-7 cells).[6][12]

-

Acceptor Molecule: Use a chondroitin oligomer or a synthetic acceptor like α-thrombomodulin (α-TM).[12]

-

Reaction Mixture: Combine the enzyme source, acceptor, and buffer (e.g., 100 mM MES, pH 6.5, 10 mM MnCl2).[12]

-

Initiation: Start the reaction by adding the UDP-sugar donors: unlabeled UDP-GlcUA and radiolabeled UDP-[³H]GalNAc or UDP-[¹⁴C]GalNAc.[12]

-

Incubation: Incubate the mixture at 37°C for a defined period (e.g., 1-2 hours).

-

Termination & Separation: Stop the reaction (e.g., by boiling). Separate the newly synthesized radiolabeled polymer from the unincorporated UDP-sugars using gel filtration chromatography or precipitation with ethanol.

-

Quantification: Measure the radioactivity in the polymer fraction using a scintillation counter to determine the enzyme activity.

Protocol 2: Disaccharide Compositional Analysis by HPLC-MS

This protocol is used to analyze the structure of synthesized or isolated chondroitin sulfate chains.

Objective: To digest CS chains into their constituent disaccharides and quantify them using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

Methodology:

-

Sample Preparation: Isolate proteoglycans or GAGs from cell culture or tissue samples.

-

Enzymatic Digestion: Digest the purified GAG sample with a specific chondroitinase, such as Chondroitinase ABC.[13][14][15] This enzyme cleaves the polysaccharide chain, generating unsaturated disaccharides.

-

Derivatization (Optional but common for UV/Fluorescence): Label the resulting disaccharides with a fluorophore for sensitive detection.

-

HPLC Separation: Separate the disaccharides using a suitable HPLC column, often employing reversed-phase ion-pairing or anion-exchange chromatography.[9][16]

-

Detection and Quantification:

-

UV Detection: Monitor the effluent at ~232 nm to detect the unsaturated bond created by the lyase.[16]

-

Mass Spectrometry (MS/MS): Use tandem mass spectrometry for definitive identification and quantification of different disaccharide isomers (e.g., non-sulfated, 4-sulfated, 6-sulfated).[14][17] This method provides high sensitivity and structural information based on mass-to-charge ratios and fragmentation patterns.[14]

-

Caption: Figure 2: Workflow for CS Disaccharide Compositional Analysis.

Quantitative Data

While extensive kinetic data for every enzyme in the pathway is highly specific to experimental conditions, the following table summarizes representative parameters found in the literature. These values are essential for building kinetic models of GAG biosynthesis.

| Enzyme / Process | Parameter | Typical Value | Organism/System |

| Chondroitin Polymerase | Apparent Km (UDP-GlcUA) | ~10-50 µM | Recombinant Human |

| Chondroitin Polymerase | Apparent Km (UDP-GalNAc) | ~20-70 µM | Recombinant Human |

| Xylosyltransferase | Km (UDP-Xylose) | ~2-5 µM | Rat Chondrosarcoma |

| Xylosyltransferase | Km (Core Protein Acceptor) | ~20-40 µM | Rat Chondrosarcoma |

| Chondroitin Production Yield | Titer in Fermentation | 5.22 - 7.15 g/L | Recombinant B. subtilis[18][19] |

Note: Kinetic parameters can vary significantly based on the specific enzyme isoform, acceptor substrate concentration, and assay conditions.

Conclusion

The biosynthesis of the chondroitin backbone is a highly regulated and sequential enzymatic process. It begins with the synthesis of activated sugar precursors, proceeds through the construction of a precise linkage region on a core protein, and is completed by the polymerization of alternating glucuronic acid and N-acetylgalactosamine units. This unsulfated polymer, chondroitin, is the direct precursor to the functionally diverse family of chondroitin sulfates. A thorough understanding of this pathway, facilitated by the experimental protocols and quantitative data presented, is paramount for professionals engaged in glycobiology research and the development of therapeutics targeting the extracellular matrix.

References

- 1. Biosynthesis of chondroitin/dermatan sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Expanding the Chondroitin Sulfate Glycoproteome — But How Far? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. KEGG PATHWAY: Glycosaminoglycan biosynthesis - chondroitin sulfate / dermatan sulfate - Reference pathway [kegg.jp]

- 4. An Overview of in vivo Functions of Chondroitin Sulfate and Dermatan Sulfate Revealed by Their Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Chondroitin Sulfate Synthase-2/Chondroitin Polymerizing Factor Has Two Variants with Distinct Function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. FIGURE 17.4. [The biosynthesis of chondroitin sulfate...]. - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. scilit.com [scilit.com]

- 9. A simple HPLC method for identification of the origin of chondroitin sulfate in health foods [jstage.jst.go.jp]

- 10. Heterologous production of chondroitin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. Involvement of chondroitin sulfate synthase-3 (chondroitin synthase-2) in chondroitin polymerization through its interaction with chondroitin synthase-1 or chondroitin-polymerizing factor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scribd.com [scribd.com]

- 14. academic.oup.com [academic.oup.com]

- 15. Identification of chondroitin sulfate linkage region glycopeptides reveals prohormones as a novel class of proteoglycans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Quantitative analysis of chondroitin sulfate disaccharides from human and rodent fixed brain tissue by electrospray ionization-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A Review of Chondroitin Sulfate’s Preparation, Properties, Functions, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Chondrosine: A Technical Guide to its Natural Sources, Abundance, and Analysis

PREPARED FOR: Researchers, Scientists, and Drug Development Professionals

Introduction

Chondrosine is a disaccharide unit composed of D-glucuronic acid and N-acetyl-D-galactosamine. It forms the backbone of the glycosaminoglycan chondroitin (B13769445) sulfate (B86663), a major component of the extracellular matrix in many animal tissues, particularly cartilage[1][2]. While chondroitin sulfate has been extensively studied for its role in joint health and as a therapeutic agent for osteoarthritis, the analysis and sourcing of its fundamental building block, this compound, are of significant interest for research and development[3]. This technical guide provides an in-depth overview of the natural sources of this compound, its abundance, detailed experimental protocols for its isolation and quantification, and a review of the key signaling pathways influenced by its polymeric form, chondroitin sulfate.

Natural Sources and Abundance of this compound

This compound is not typically found as a free disaccharide in nature. Instead, it exists as the repeating unit of chondroitin sulfate chains. Therefore, the natural sources of this compound are the tissues rich in chondroitin sulfate. The abundance of this compound is directly related to the concentration of chondroitin sulfate in these tissues.

Primary Animal Sources

The most common commercial sources of chondroitin sulfate are animal cartilages[3]. These include:

-

Bovine Cartilage: Tracheal and nasal cartilage from cattle are widely used for chondroitin sulfate extraction[3][4].

-

Porcine Cartilage: Cartilage from pig ears, noses, and tracheas are also significant sources[3][4].

-

Avian Cartilage: Chicken keel cartilage has been identified as a viable source of chondroitin sulfate[4][5][6].

-

Marine Cartilage: Shark and skate cartilage are notable for containing chondroitin sulfate with higher molecular weights and different sulfation patterns compared to terrestrial sources[3][7]. Other fish, such as monkfish, cod, salmon, and tuna, also contain chondroitin sulfate in their bones[8].

Invertebrate and Microbial Sources

While less common as commercial sources, chondroitin and chondroitin-like polysaccharides have been identified in invertebrates and some bacteria, implying the presence of the this compound structural unit.

-

Invertebrates: Organisms like the nematode C. elegans and the fruit fly Drosophila possess chondroitin-like structures, suggesting an evolutionarily conserved role beyond vertebrate skeletal systems.

-

Bacteria: Some pathogenic bacteria, including Pasteurella multocida and Escherichia coli K4, produce an unsulfated chondroitin capsule which is thought to act as molecular camouflage during infection.

Quantitative Abundance of Chondroitin Sulfate and Estimated this compound Content

The concentration of chondroitin sulfate varies significantly depending on the source, age of the animal, and the extraction method employed. The table below summarizes the reported abundance of chondroitin sulfate from various natural sources and provides an estimated this compound content.

Note on this compound Content Estimation: The "Estimated this compound Abundance" is calculated based on the percentage of chondroitin sulfate (CS) in the tissue and the molecular weights of the this compound disaccharide unit and the average repeating unit of the chondroitin sulfate polymer. The molecular weight of a sulfated this compound repeating unit (N-acetylgalactosamine sulfate and glucuronic acid) is approximately 463.37 g/mol [2][9][10][11]. The molecular weight of the unsulfated this compound disaccharide is approximately 355.30 g/mol . The estimation assumes that this compound constitutes roughly 76.7% of the mass of the sulfated repeating unit.

| Natural Source | Tissue | Chondroitin Sulfate (% of Dry Weight) | Average Molecular Weight of CS Polymer (kDa) | Estimated this compound Abundance (% of Dry Weight) |

| Shark | Cartilage | 6.06% - 29.97%[12] | 50 - 70[7] | 4.65% - 22.99% |

| Bovine | Tracheal Cartilage | ~3.78%[13] | 14 - 26[7] | ~2.90% |

| Chicken | Keel Cartilage | ~2.48% (of wet weight) | ~48.5[5][6] | ~1.90% (of wet weight) |

| Porcine | Cartilage | Not explicitly quantified in reviewed sources | 14 - 26[7] | Data not available |

| Monkfish | Bones | ~0.34%[8] | Not specified | ~0.26% |

| Salmon | Bones | Not explicitly quantified in reviewed sources | Not specified | Data not available |

| Tuna | Bones | Not explicitly quantified in reviewed sources | Not specified | Data not available |

| Cod | Bones | ~0.011%[8] | Not specified | ~0.008% |

Experimental Protocols

The isolation and quantification of this compound from natural sources is a multi-step process that involves the extraction of the chondroitin sulfate polymer, its depolymerization into disaccharide units, and subsequent analysis.

Experimental Workflow Overview

The overall process for obtaining and quantifying this compound from a cartilage source is depicted in the workflow diagram below.

Protocol 1: Extraction of Chondroitin Sulfate from Cartilage

This protocol describes the extraction of chondroitin sulfate from bovine tracheal cartilage using papain digestion.

-

Tissue Preparation:

-

Obtain fresh bovine tracheal cartilage and remove any adhering non-cartilaginous tissue.

-

Cut the cartilage into small pieces (approximately 1 cm³).

-

Delipidate the tissue by stirring with acetone (B3395972) or a chloroform/methanol mixture, followed by air-drying[8].

-

Grind the dried cartilage into a fine powder.

-

-

Enzymatic Digestion:

-

Suspend the cartilage powder in a sodium acetate (B1210297) buffer (0.1 M, pH 6.5) containing 5 mM EDTA and 5 mM cysteine.

-

Add papain to the suspension at a concentration of approximately 0.25% (w/v)[14][15].

-

Incubate the mixture at 60°C for 24-48 hours with constant stirring[16].

-

-

Enzyme Inactivation and Clarification:

-

Precipitation and Purification:

-

Add trichloroacetic acid (TCA) to the supernatant to a final concentration of 5-10% (w/v) and allow it to stand at 4°C overnight to precipitate remaining proteins[14][15].

-

Centrifuge to remove the protein precipitate and collect the supernatant.

-

Add 3-4 volumes of cold ethanol saturated with sodium acetate to the supernatant and store at 4°C overnight to precipitate the chondroitin sulfate.

-

Collect the precipitate by centrifugation, wash with cold ethanol, and lyophilize to obtain a dry powder of crude chondroitin sulfate[5].

-

For further purification, the crude extract can be subjected to dialysis against deionized water using a 12-14 kDa molecular weight cutoff membrane, followed by anion-exchange chromatography[14][15].

-

Protocol 2: Enzymatic Depolymerization of Chondroitin Sulfate

This protocol details the use of chondroitinase ABC to digest purified chondroitin sulfate into its constituent disaccharides.

-

Reagent Preparation:

-

Prepare a Tris-HCl buffer (50 mM, pH 8.0) containing 30 mM sodium acetate.

-

Reconstitute chondroitinase ABC enzyme in the Tris-HCl buffer to a suitable concentration (e.g., 1 unit/mL).

-

-

Digestion Reaction:

-

Dissolve the purified chondroitin sulfate powder in the Tris-HCl buffer to a concentration of 1-5 mg/mL.

-

Add chondroitinase ABC to the chondroitin sulfate solution (e.g., 10-50 mU of enzyme per mg of substrate).

-

Incubate the reaction mixture at 37°C for 2-4 hours or until digestion is complete. Completeness of digestion can be monitored by measuring the increase in absorbance at 232 nm, which is characteristic of the unsaturated uronic acid formed at the non-reducing end of the resulting disaccharides[16].

-

-

Enzyme Inactivation:

-

Stop the reaction by boiling the sample for 5-10 minutes.

-

Centrifuge or filter the sample to remove any denatured enzyme before analysis.

-

Protocol 3: Quantification of Chondroitin Sulfate Disaccharides by HPLC

This protocol outlines a high-performance liquid chromatography (HPLC) method for the separation and quantification of chondroitin sulfate disaccharides.

-

Chromatographic System:

-

An HPLC system equipped with a UV detector is required.

-

Column: A strong anion-exchange (SAX) column (e.g., 4.6 x 250 mm, 5 µm) is commonly used[18]. Alternatively, reversed-phase ion-pairing chromatography can be employed.

-

Detection: Set the UV detector to 232 nm to detect the unsaturated disaccharides produced by chondroitinase digestion.

-

-

Mobile Phase and Gradient:

-

Mobile Phase A: 10 mM sodium phosphate (B84403) buffer, pH 4.25.

-

Mobile Phase B: 1 M NaCl in 10 mM sodium phosphate buffer, pH 4.25.

-

Gradient: A linear gradient from 0% to 100% Mobile Phase B over 30-40 minutes is typically used to elute the differently sulfated disaccharides. The exact gradient should be optimized based on the specific column and disaccharide standards.

-

Flow Rate: 0.5 - 1.0 mL/min.

-

-

Sample Analysis and Quantification:

-

Inject the digested sample from Protocol 2 onto the HPLC column.

-

Inject a series of known concentrations of this compound and sulfated chondroitin disaccharide standards to generate a calibration curve for each compound.

-

Identify the peaks in the sample chromatogram by comparing their retention times to those of the standards.

-

Quantify the amount of each disaccharide by integrating the peak area and comparing it to the corresponding calibration curve.

-

The total chondroitin sulfate content can be calculated by summing the amounts of the individual disaccharides[19].

-

Signaling Pathways Involving Chondroitin Sulfate Proteoglycans

While this compound itself is not known to be a signaling molecule, the macromolecule it forms, chondroitin sulfate, plays a crucial role in cell signaling as part of chondroitin sulfate proteoglycans (CSPGs). CSPGs are involved in regulating a multitude of cellular processes, including cell proliferation, differentiation, and migration. The following diagrams illustrate key signaling pathways where CSPGs have a significant regulatory function.

Canonical Wnt Signaling in Chondrocytes

The Wnt signaling pathway is critical for skeletal development and the regulation of chondrocyte proliferation and differentiation[13][20]. Dysregulation of this pathway is implicated in osteoarthritis[21].

References

- 1. Coordination of chondrogenesis and osteogenesis by fibroblast growth factor 18 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. supremepharmatech.com [supremepharmatech.com]

- 3. Chondroitin sulfate - Wikipedia [en.wikipedia.org]

- 4. A Review of Chondroitin Sulfate’s Preparation, Properties, Functions, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chicken keel cartilage as a source of chondroitin sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Chondroitin Sulphate | C13H21NO15S | CID 21873177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. citeab.com [citeab.com]

- 11. citeab.com [citeab.com]

- 12. BMP signaling in the cartilage growth plate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Wnt signaling in chondroprogenitors during long bone development and growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Established method of chondroitin sulphate extraction from buffalo (Bubalus bubalis) cartilages and its identification by FTIR - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Optimized Extraction of Glycosaminoglycans from Normal and Osteoarthritic Cartilage for Glycomics Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A Concise Review of Extraction and Characterization of Chondroitin Sulphate from Fish and Fish Wastes for Pharmacological Application - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scribd.com [scribd.com]

- 19. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 20. Role of Wnt signaling pathway in joint development and cartilage degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 21. oatext.com [oatext.com]

The Role of Chondrosine in Extracellular Matrix Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The integrity of the extracellular matrix (ECM) is paramount for the function of articular cartilage. Chondrocytes, the sole cell type in cartilage, are responsible for maintaining a delicate balance between anabolic and catabolic processes that govern ECM turnover. Chondrosine, a disaccharide unit of chondroitin (B13769445) sulfate (B86663), is emerging as a key player in modulating chondrocyte activity and promoting ECM homeostasis. This technical guide provides an in-depth analysis of the function of this compound, largely inferred from studies on its parent molecule, chondroitin sulfate (CS) and its oligosaccharides. We present quantitative data on its effects on ECM components, detail relevant signaling pathways, and provide comprehensive experimental protocols for its investigation.

Introduction

Articular cartilage provides a low-friction, load-bearing surface in diarthrodial joints. Its unique biomechanical properties are conferred by a complex extracellular matrix (ECM) primarily composed of type II collagen and aggrecan, a large proteoglycan. Chondrocytes are responsible for the synthesis and maintenance of this matrix. A disruption in the homeostasis of the ECM, characterized by increased catabolic activity and insufficient anabolic repair, is a hallmark of degenerative joint diseases such as osteoarthritis (OA)[1].

Chondroitin sulfate (CS) is a major glycosaminoglycan (GAG) component of aggrecan and has been widely studied for its chondroprotective effects[2][3]. This compound is the fundamental repeating disaccharide unit of chondroitin sulfate, consisting of glucuronic acid and N-acetylgalactosamine[4]. While much of the research has focused on the effects of the full-length CS polymer, evidence suggests that its biological activity may be mediated by its smaller oligosaccharide components, including this compound, which can be absorbed by chondrocytes[5]. This guide will explore the function of this compound in ECM homeostasis, drawing upon the extensive body of research on chondroitin sulfate and its derivatives.

The Anabolic and Anti-Catabolic Effects of this compound on the Extracellular Matrix

The primary role of this compound in ECM homeostasis is believed to be twofold: promoting the synthesis of key matrix components and inhibiting their degradation.

Anabolic Effects: Upregulation of Collagen and Aggrecan Synthesis

Studies have consistently demonstrated that chondroitin sulfate and its oligosaccharides stimulate the expression of genes encoding for essential ECM proteins in chondrocytes.

-

Collagen Type II: Chondroitin sulfate C has been shown to increase the mRNA expression of type II collagen (COL2A1) in a 3D culture of porcine chondrocytes[6]. Furthermore, treatment of human chondrocytes with CS has been observed to increase the protein expression of type II collagen[7][8].

-

Aggrecan: Low-molecular-weight chondroitin sulfate A (CSA) has been found to be effective in stimulating aggrecan gene expression in chondrocyte pellet cultures[5].

These anabolic effects are crucial for replenishing the ECM and maintaining the structural integrity of the cartilage.

Anti-Catabolic Effects: Inhibition of Matrix Metalloproteinases (MMPs)

A key factor in cartilage degradation is the activity of matrix metalloproteinases (MMPs), a family of enzymes responsible for the breakdown of collagen and proteoglycans. Chondroitin sulfate has been shown to exert a potent anti-catabolic effect by downregulating the expression and activity of several key MMPs and increasing the expression of their endogenous inhibitors, the tissue inhibitors of metalloproteinases (TIMPs).

-

MMP Inhibition: Oral administration of CS in an animal model of osteoarthritis significantly down-regulated the serum levels and mRNA expression of MMP-2, MMP-3, MMP-9, and MMP-13[9]. In vitro studies have confirmed that CS treatment of human chondrocytes decreases the expression and activity of MMP-2 and MMP-9[7][8]. Low-molecular-weight CSAs have also been shown to inhibit the expression of MMP-1 and MMP-13 in chondrocyte pellet cultures[5].

-

TIMP Upregulation: CS treatment has been demonstrated to increase the expression of TIMP-1 and TIMP-2 in human chondrocytes, further contributing to the inhibition of MMP activity[7][8]. An in vivo study showed that CS administration up-regulated TIMP-1 at both the mRNA and protein level[9].

Data Presentation: Quantitative Effects of Chondroitin Sulfate on ECM Components

The following tables summarize the quantitative data from key studies on the effects of chondroitin sulfate (CS) and its oligosaccharides on the expression of anabolic and catabolic markers in chondrocytes.

Table 1: Anabolic Effects of Chondroitin Sulfate on ECM Gene Expression

| Treatment | Cell Type | Gene | Fold Change vs. Control | Reference |

| Chondroitin Sulfate C | Porcine Chondrocytes (3D culture) | COL2A1 | Increased | [6] |

| dp-8 CSA (8-mer) | Human Chondrocytes (pellet culture) | Aggrecan | Most effective stimulation | [5] |

| dp-8 CSA (8-mer) | Human Chondrocytes (pellet culture) | COL2A1 | Increased ratio of COL II/COL I | [5] |

Table 2: Anti-Catabolic Effects of Chondroitin Sulfate on MMP and TIMP Expression

| Treatment | Model/Cell Type | Gene/Protein | % Downregulation vs. OA Control | Reference |

| CS (900 mg/kg) | Rat OA Model (serum) | MMP-2 | 27% | [9] |

| CS (900 mg/kg) | Rat OA Model (serum) | MMP-3 | 19% | [9] |

| CS (900 mg/kg) | Rat OA Model (serum) | MMP-9 | 40% | [9] |

| CS (900 mg/kg) | Rat OA Model (serum) | MMP-13 | 15% | [9] |

| CS (900 mg/kg) | Rat OA Model (mRNA) | MMP-2 | 29% | [9] |

| CS (900 mg/kg) | Rat OA Model (mRNA) | MMP-3 | 15% | [9] |

| CS (900 mg/kg) | Rat OA Model (mRNA) | MMP-9 | 29% | [9] |

| CS (900 mg/kg) | Rat OA Model (mRNA) | MMP-13 | 17% | [9] |

| Treatment | Model/Cell Type | Gene/Protein | % Upregulation vs. OA Control | Reference |

| CS (900 mg/kg) | Rat OA Model (serum) | TIMP-1 | 24% | [9] |

| CS (900 mg/kg) | Rat OA Model (mRNA) | TIMP-1 | 28% | [9] |

Signaling Pathways Modulated by this compound

The chondroprotective effects of this compound, as inferred from studies on CS, are mediated through the modulation of several key intracellular signaling pathways that regulate chondrocyte metabolism.

Inhibition of the NF-κB Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation and catabolism in chondrocytes. Pro-inflammatory cytokines like IL-1β activate this pathway, leading to the transcription of genes encoding for MMPs and other inflammatory mediators. Chondroitin sulfate has been shown to inhibit the NF-κB pathway at multiple levels.

Modulation of the Akt Signaling Pathway

The Akt (or Protein Kinase B) signaling pathway is involved in both anabolic and catabolic processes in chondrocytes. While its activation by growth factors can promote matrix synthesis, its stimulation by inflammatory cytokines can lead to increased MMP production. Chondroitin sulfate has been shown to inhibit the phosphorylation of Akt, thereby suppressing its catabolic signaling.

Involvement in the Wnt/β-catenin Pathway

The Wnt/β-catenin signaling pathway plays a complex role in chondrocyte differentiation and maturation. While its activation is important for early chondrogenesis, its sustained activation in mature chondrocytes can lead to a catabolic phenotype and hypertrophy. Chondroitin sulfate has been shown to influence this pathway, promoting chondrocyte proliferation by inducing β-catenin expression[7][8]. However, the precise mechanisms and the context-dependent effects of CS on Wnt signaling require further investigation.

References

- 1. europeanreview.org [europeanreview.org]

- 2. Microbial chondroitin sulfate in experimental knee osteoarthritis model investigation of chondroprotective effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chondroitin Sulfate in the Treatment of Osteoarthritis: From in Vitro Studies to Clinical Recommendations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Review of Chondroitin Sulfate’s Preparation, Properties, Functions, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The effects of different molecular weight chondroitin-4-sulfates in chondrocyte pellet culture - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of chondroitin sulfate and hyaluronic acid on gene expression in a three-dimensional culture of chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chondroitin Sulfate Enhances Proliferation and Migration via Inducing β-Catenin and Intracellular ROS as Well as Suppressing Metalloproteinases through Akt/NF-ϰB Pathway Inhibition in Human Chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chondroitin Sulfate Enhances Proliferation and Migration via Inducing β-Catenin and Intracellular ROS as Well as Suppressing Metalloproteinases through Akt/NF-κB Pathway Inhibition in Human Chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. e-century.us [e-century.us]

Chondrosine: An In-depth Technical Guide to its Role as a Biomarker for Cartilage Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osteoarthritis (OA) is a degenerative joint disease characterized by the progressive breakdown of articular cartilage. This degradation leads to pain, stiffness, and reduced mobility, significantly impacting the quality of life for millions worldwide. The development of sensitive and specific biomarkers for cartilage degradation is crucial for early diagnosis, monitoring disease progression, and evaluating the efficacy of novel therapeutic interventions. Chondrosine, the unsulfated disaccharide unit of chondroitin (B13769445) sulfate (B86663), has emerged as a promising biomarker reflecting the turnover and catabolism of aggrecan, a major proteoglycan component of the cartilage extracellular matrix (ECM). This technical guide provides a comprehensive overview of this compound's role as a biomarker, including its biochemical origins, the signaling pathways governing its release, detailed experimental protocols for its quantification, and a summary of clinical findings.

Biochemical Origin of this compound

Articular cartilage is primarily composed of chondrocytes and an extensive extracellular matrix (ECM). The ECM is rich in type II collagen and large aggregating proteoglycans, predominantly aggrecan. Aggrecan consists of a core protein to which numerous glycosaminoglycan (GAG) chains, primarily chondroitin sulfate (CS) and keratan (B14152107) sulfate, are attached. Chondroitin sulfate is a long, unbranched polysaccharide composed of repeating disaccharide units of N-acetylgalactosamine (GalNAc) and glucuronic acid (GlcA).

In the pathological context of osteoarthritis, pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α) stimulate chondrocytes to produce matrix-degrading enzymes.[1][2] These enzymes, including matrix metalloproteinases (MMPs) and a disintegrin and metalloproteinase with thrombospondin motifs (ADAMTS), cleave the aggrecan core protein and the chondroitin sulfate chains.[1][3][4][5][6][7] This enzymatic degradation releases fragments of chondroitin sulfate into the synovial fluid and subsequently into the bloodstream. This compound (C0S), as the fundamental, unsulfated disaccharide unit of chondroitin sulfate, is a direct product of this catabolic process.[8][9] Its concentration in biological fluids is therefore indicative of the rate of cartilage matrix degradation.

Signaling Pathways in Cartilage Degradation Leading to this compound Release

The degradation of cartilage in osteoarthritis is a complex process orchestrated by a network of signaling pathways that converge on the expression and activation of catabolic enzymes. The release of this compound is a downstream consequence of these events.

Several key signaling pathways are implicated in chondrocyte-mediated cartilage degradation:

-

NF-κB Signaling: Pro-inflammatory cytokines like IL-1β and TNF-α are potent activators of the NF-κB pathway in chondrocytes.[1] This activation leads to the transcription of genes encoding for MMPs and ADAMTSs, the primary enzymes responsible for aggrecan and collagen degradation.[1]

-

Wnt/β-catenin Signaling: The Wnt/β-catenin pathway plays a crucial role in chondrocyte differentiation and hypertrophy.[1][2] Aberrant activation of this pathway in OA can lead to the expression of catabolic factors, contributing to cartilage breakdown.

-

MAPK Signaling: The mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38, are activated by various stimuli, including inflammatory cytokines and mechanical stress. These pathways can regulate the expression of MMPs and other inflammatory mediators in chondrocytes.[2]

-

TGF-β/BMP Signaling: While generally considered anabolic for cartilage, the TGF-β/BMP signaling pathway can also have catabolic effects depending on the cellular context and the specific ligands and receptors involved.[10][11]

The interplay of these pathways ultimately determines the balance between anabolic and catabolic processes in the cartilage. In osteoarthritis, a shift towards catabolism results in the breakdown of the ECM and the release of degradation products, including this compound.

Quantitative Data on this compound Levels

Several studies have investigated the levels of chondroitin sulfate disaccharides, including this compound (C0S), in the serum and synovial fluid of osteoarthritis patients compared to healthy controls.

Table 1: Serum Chondroitin Sulfate Disaccharide Levels in Osteoarthritis Patients and Healthy Controls

| Biomarker | OA Patients (nmol/ml) | Healthy Controls (nmol/ml) | p-value | Reference |

| C4S | Significantly Higher | Lower | < 0.05 | [8][9] |

| C6S | 0.2 - 0.6 (in 31.6% of patients) | 0.2 - 0.6 (in 26.1% of subjects) | Not Significant | [8][9] |

| C0S (this compound) | Significantly Higher | Lower | < 0.01 | [8][9] |

Table 2: Synovial Fluid Chondroitin Sulfate Disaccharide Levels in Osteoarthritis Patients

| Biomarker | Early Stage OA | Advanced Stage OA | Reference |

| C4S | Tended to be higher | Lower | [8][9] |

| C6S | Higher | Markedly decreasing trend | [8][9] |

| C0S (this compound) | Not Detected | Not Detected | [8][9] |

Note: C4S refers to chondroitin-4-sulfate and C6S refers to chondroitin-6-sulfate. The study by Tsurubuchi et al. (2001) did not detect this compound in the synovial fluid, which may be due to the specific methodology used or rapid clearance from the joint space.

Experimental Protocols for this compound Quantification

The accurate quantification of this compound in biological fluids is essential for its validation and application as a biomarker. The primary methods employed are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). While specific ELISA kits for this compound are not as common as for other biomarkers, the principles of ELISA development can be applied.

General Experimental Workflow

High-Performance Liquid Chromatography (HPLC) Method

This protocol is a generalized procedure based on common practices for the analysis of chondroitin sulfate disaccharides.

-

Sample Preparation:

-

Collect synovial fluid or serum samples.

-

For synovial fluid, treatment with hyaluronidase (B3051955) may be necessary to reduce viscosity.

-

Deproteinize the sample by adding a precipitating agent (e.g., perchloric acid) and centrifuging to remove the protein pellet.

-

Neutralize the supernatant.

-

-

Enzymatic Digestion:

-

Incubate the pre-treated sample with chondroitinase ABC. This enzyme cleaves the chondroitin sulfate chains into their constituent disaccharides, including this compound.

-

-

Derivatization:

-

Label the resulting disaccharides with a fluorescent tag, such as 2-aminoacridone (B130535) (AMAC), to enable sensitive detection by a fluorescence detector.[12]

-

-

HPLC Analysis:

-

Inject the derivatized sample into an HPLC system equipped with a C18 reversed-phase column.

-

Use a suitable mobile phase gradient to separate the different disaccharides.

-

Detect the fluorescently labeled disaccharides using a fluorescence detector.

-

-

Quantification:

-

Generate a standard curve using known concentrations of purified this compound standard.

-

Quantify the amount of this compound in the sample by comparing its peak area to the standard curve.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS offers high sensitivity and specificity for the absolute quantification of this compound.

-

Sample Preparation and Enzymatic Digestion:

-

Follow the same steps as for the HPLC method for sample preparation and enzymatic digestion with chondroitin's ABC. Derivatization is often not necessary for LC-MS/MS analysis.

-

-

LC Separation:

-

Inject the digested sample into a liquid chromatography system coupled to a mass spectrometer.

-

Use a suitable column (e.g., C18 or HILIC) and mobile phase to achieve chromatographic separation of this compound from other components in the sample.

-

-

Mass Spectrometry Detection:

-

Utilize a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Define specific precursor-to-product ion transitions for this compound to ensure highly selective detection.

-

Include a stable isotope-labeled internal standard of this compound to correct for matrix effects and variations in sample processing and instrument response.

-

-

Absolute Quantification:

-

Prepare a calibration curve using known concentrations of this compound standard and a fixed concentration of the internal standard.

-

Calculate the absolute concentration of this compound in the sample based on the peak area ratio of the analyte to the internal standard and the calibration curve.[13]

-

Enzyme-Linked Immunosorbent Assay (ELISA) Development

While a specific, commercially available ELISA kit for free this compound is not widely documented, a competitive ELISA could be developed.

-

Antigen Immobilization:

-

Coat a microtiter plate with a this compound-protein conjugate (e.g., this compound conjugated to bovine serum albumin).

-

-

Competitive Binding:

-

Incubate the coated plate with a mixture of the sample (containing unknown amounts of this compound) and a fixed concentration of a specific anti-chondrosine antibody.

-

Free this compound in the sample will compete with the immobilized this compound for binding to the antibody.

-

-

Detection:

-

Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that binds to the primary antibody.

-

Add a substrate that produces a colorimetric signal in the presence of the enzyme.

-

-

Quantification:

-

Measure the absorbance of the colorimetric signal. The signal intensity will be inversely proportional to the concentration of this compound in the sample.

-

Generate a standard curve using known concentrations of this compound to quantify the amount in the samples.

-

Validation of the ELISA would be required to ensure its accuracy, precision, specificity, and robustness.[14][15]

-

Clinical Significance and Future Perspectives

The available data suggests that serum levels of this compound are elevated in patients with osteoarthritis compared to healthy individuals, highlighting its potential as a systemic biomarker for cartilage degradation.[8][9] However, its absence in synovial fluid in some studies warrants further investigation into its local metabolism and clearance from the joint.[8][9]

Further research is needed to:

-

Establish a definitive correlation between this compound levels and the radiographic severity of osteoarthritis (e.g., Kellgren-Lawrence grade).[16][17][18]

-

Evaluate the prognostic value of this compound in predicting the progression of osteoarthritis.[19][20][21]

-

Investigate the utility of this compound as a pharmacodynamic biomarker to assess the efficacy of disease-modifying osteoarthritis drugs (DMOADs).

Conclusion

This compound holds significant promise as a specific biomarker for cartilage degradation in osteoarthritis. Its direct origin from the breakdown of aggrecan, a key component of the cartilage matrix, provides a clear biochemical link to the disease process. Standardized and validated analytical methods, particularly LC-MS/MS, will be crucial for the accurate and reliable quantification of this compound in large-scale clinical studies. Further investigation into its clinical utility will ultimately determine its role in the diagnosis, prognosis, and therapeutic management of osteoarthritis. This technical guide provides a foundational understanding for researchers and drug development professionals to explore the potential of this compound in advancing the field of osteoarthritis.

References

- 1. mdpi.com [mdpi.com]

- 2. The Signaling Pathways Involved in Chondrocyte Differentiation and Hypertrophic Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An aggrecan-degrading activity associated with chondrocyte membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An aggrecan-degrading activity associated with chondrocyte membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chondrocyte-mediated catabolism of aggrecan: aggrecanase-dependent cleavage induced by interleukin-1 or retinoic acid can be inhibited by glucosamine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cabozantinib prevents AGEs-induced degradation of type 2 collagen and aggrecan in human chondrocytes | Aging [aging-us.com]

- 7. researchgate.net [researchgate.net]

- 8. Serum and synovial fluid levels of chondroitin sulfate in patients with osteoarthritis of the knee joint - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. semanticscholar.org [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. The Signaling Pathways Involved in Chondrocyte Differentiation and Hypertrophic Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quantification of chondroitin sulfate, hyaluronic acid and N-glycans in synovial fluid – A technical performance study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Choice of LC-MS Methods for the Absolute Quantification of Drug-Metabolizing Enzymes and Transporters in Human Tissue: a Comparative Cost Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mybiosource.com [mybiosource.com]

- 15. researchgate.net [researchgate.net]

- 16. Synovial fluid biomarkers associated with osteoarthritis severity reflect macrophage and neutrophil related inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Human knee synovial fluid cytokines correlated with grade of knee osteoarthritis--a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. iosrjournals.org [iosrjournals.org]

- 19. Prognostic biomarkers in osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Review of Prospects of Biological Fluid Biomarkers in Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Biochemical biomarkers of knee osteoarthritis progression: Results from the FNIH biomarkers consortium progress OA study - PMC [pmc.ncbi.nlm.nih.gov]

Enzymatic Degradation of Chondroitin Sulfate for Chondrosine Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the enzymatic degradation of chondroitin (B13769445) sulfate (B86663) (CS) to yield unsaturated disaccharides, which are closely related to the fundamental disaccharide unit, chondrosine. This document details the enzymes involved, their mechanisms of action, optimal reaction conditions, and relevant signaling pathways. It is intended to serve as a comprehensive resource for researchers and professionals in drug development and related scientific fields.

Introduction to Chondroitin Sulfate and this compound

Chondroitin sulfate is a sulfated glycosaminoglycan (GAG) composed of repeating disaccharide units of N-acetylgalactosamine (GalNAc) and glucuronic acid (GlcA).[1][2][3] These chains are typically attached to core proteins to form proteoglycans, which are major components of the extracellular matrix and play crucial roles in cellular processes such as signaling, development, and pathogenesis.[1][3]

The basic, non-sulfated, and saturated disaccharide unit of chondroitin is known as This compound . However, the enzymatic degradation of chondroitin sulfate by bacterial lyases, the most common method, does not directly yield this compound. Instead, it produces unsaturated disaccharides due to the β-elimination mechanism of these enzymes.[4][5] These unsaturated disaccharides contain a double bond between C4 and C5 of the uronic acid residue.

Key Enzymes in Chondroitin Sulfate Degradation

The primary enzymes used for the degradation of chondroitin sulfate are chondroitinases, which are polysaccharide lyases. The most common and well-characterized are Chondroitinase ABC, Chondroitinase AC, and Chondroitinase B.

Chondroitinase ABC (EC 4.2.2.20)

-

Source: Primarily isolated from Proteus vulgaris.[6]

-

Mechanism: It acts as an eliminase, cleaving the β-1,4 glycosidic linkages between GalNAc and GlcA or iduronic acid (IdoA) residues.[7] This reaction results in the formation of unsaturated disaccharides.

-

Substrate Specificity: Chondroitinase ABC has a broad substrate specificity and can degrade chondroitin sulfate A (CSA), chondroitin sulfate C (CSC), and dermatan sulfate (DS, also known as chondroitin sulfate B).[4] It can act in both an endolytic (cleaving within the chain) and exolytic (cleaving from the ends) manner.[1][4]

Chondroitinase AC (EC 4.2.2.5)

-

Source: Commonly isolated from Flavobacterium heparinum and Arthrobacter aurescens.

-

Mechanism: Similar to Chondroitinase ABC, it functions via a β-elimination mechanism.

-

Substrate Specificity: Chondroitinase AC is specific for chondroitin sulfates A and C. It does not cleave dermatan sulfate.[4]

Chondroitinase B (EC 4.2.2.19)

-

Source: Isolated from Flavobacterium heparinum.

-

Mechanism: Employs a β-elimination mechanism.

-

Substrate Specificity: Chondroitinase B is highly specific for dermatan sulfate (chondroitin sulfate B), cleaving the GalNAc-IdoA linkages.[8]

Quantitative Data: Enzyme Kinetics and Optimal Conditions

The efficiency of enzymatic degradation is dependent on various factors, including enzyme concentration, substrate concentration, temperature, pH, and buffer composition. The following tables summarize key quantitative data for different chondroitinases.

Table 1: Kinetic Parameters of Chondroitinases

| Enzyme | Source Organism | Substrate | K_m_ | V_max_ or k_cat_ | Reference(s) |

| Chondroitin ABC | Bacteroides thetaiotaomicron | Chondroitin Sulfate | 0.54 mg/mL | 541.3 U/mg | [9][10][11] |

| Chondroitin AC | Flavobacterium heparinum | Chondroitin-4-Sulfate | 0.8 µM | 234 s⁻¹ | [12] |

| Chondroitin AC | Flavobacterium heparinum | Chondroitin-6-Sulfate | 0.6 µM | 480 s⁻¹ | [12] |

| Chondroitin B | Flavobacterium heparinum | Dermatan Sulfate | 4.6 µM | 190 s⁻¹ | [12] |

| Chondroitin B | Microbulbifer sp. ALW1 | Dermatan Sulfate | 7.85 µg/mL | 1.21 U/mg | [8] |

Table 2: Optimal Reaction Conditions for Chondroitinase Activity

| Enzyme | Optimal pH | Optimal Temperature (°C) | Buffer Conditions | Reference(s) |

| Chondroitin ABC | 8.0 | 37 | 75 mM Phosphate Buffer Saline (PBS) | [10][11][13] |

| Chondroitin AC | 5.0 - 9.0 | 10 - 50 | Wide range of activity | [14] |

| Chondroitin B | 8.0 | 40 | 50 mM Tris-HCl, 50 mM NaCl | [8] |

Experimental Protocols

Enzymatic Digestion of Chondroitin Sulfate

This protocol provides a general procedure for the complete digestion of chondroitin sulfate to unsaturated disaccharides.

Materials:

-

Chondroitin sulfate sodium salt

-

Chondroitinase ABC (from Proteus vulgaris)

-

Tris-HCl buffer (50 mM, pH 8.0)

-

Sodium acetate

-

Bovine Serum Albumin (BSA)

-

Heating block or water bath

-

Microcentrifuge tubes

Procedure:

-

Substrate Preparation: Prepare a stock solution of chondroitin sulfate at a concentration of 10 mg/mL in ultrapure water.

-

Reaction Buffer Preparation: Prepare a digestion buffer containing 50 mM Tris-HCl and 50 mM sodium acetate, pH 8.0. For some applications, the addition of 0.1 mg/mL BSA can help stabilize the enzyme.

-

Enzyme Reconstitution: Reconstitute lyophilized Chondroitinase ABC in the reaction buffer to a stock concentration of 1-10 U/mL. Store on ice.

-

Enzymatic Reaction:

-

In a microcentrifuge tube, combine 50 µL of the chondroitin sulfate stock solution with 440 µL of the reaction buffer.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 10 µL of the Chondroitinase ABC stock solution (final concentration will vary depending on desired reaction time, typically 0.01-0.1 U per reaction).

-

Incubate the reaction mixture at 37°C for 2 to 12 hours for complete digestion. Reaction progress can be monitored by taking aliquots at different time points.[15]

-

-

Reaction Termination: Terminate the enzymatic reaction by heating the mixture at 100°C for 5-10 minutes.[16]

-

Sample Preparation for Analysis: Centrifuge the terminated reaction mixture at high speed (e.g., 14,000 x g) for 10 minutes to pellet any denatured protein. The supernatant containing the unsaturated disaccharides can be collected for analysis.

Quantification of Unsaturated Disaccharides by HPLC

Principle:

The unsaturated disaccharides produced have a strong UV absorbance at 232 nm due to the C4-C5 double bond in the uronic acid residue.[9] This property allows for their detection and quantification by HPLC with a UV detector.

Materials and Equipment:

-

HPLC system with a UV detector

-

Strong anion exchange (SAX) or reverse-phase C18 column

-

Mobile phase A: e.g., 0.1 M ammonium (B1175870) acetate, pH 7.0

-

Mobile phase B: e.g., 2 M ammonium acetate, pH 7.0

-

Unsaturated disaccharide standards (e.g., ΔDi-0S, ΔDi-4S, ΔDi-6S)

-

Syringe filters (0.22 µm)

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of the unsaturated disaccharides of known concentrations (e.g., from 1 µg/mL to 100 µg/mL) in ultrapure water.

-

Sample Preparation: Filter the supernatant from the enzymatic digestion through a 0.22 µm syringe filter before injection into the HPLC system.

-

Chromatographic Conditions (Example for SAX-HPLC):

-

Column: A strong anion exchange column suitable for oligosaccharide separation.

-

Mobile Phase: A gradient of mobile phase B into mobile phase A. For example, a linear gradient from 0% to 100% B over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 232 nm.

-

Injection Volume: 20 µL.

-

-

Data Analysis:

-

Generate a standard curve by plotting the peak area against the concentration for each disaccharide standard.

-

Quantify the amount of each unsaturated disaccharide in the sample by comparing their peak areas to the standard curve.[17]

-

Visualizations: Workflows and Signaling Pathways

Enzymatic Degradation Workflow

Caption: Workflow for the enzymatic degradation of chondroitin sulfate.